
Lividomycin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lividomycin B is a broad-spectrum aminoglycoside antibiotic. It is effective against most gram-positive and gram-negative bacteria, including Mycobacterium tuberculosis and Pseudomonas aeruginosa . This compound is a member of the class of lividomycins and is structurally related to paromomycin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of lividomycin B analogues involves the condensation of 6-azido-2,3,4-tri-O-benzyl-6-deoxy-l-idopyranosyl derivatives . The synthetic routes typically involve glycosylation reactions, where protected intermediates are used to ensure selective reactions at specific positions on the molecule .
Industrial Production Methods: Industrial production of aminoglycoside antibiotics, including this compound, often involves fermentation processes using specific strains of bacteria such as Streptomyces spp. These bacteria are cultured under controlled conditions to produce the desired antibiotic, which is then extracted and purified .
Analyse Chemischer Reaktionen
Types of Reactions: Lividomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the antibiotic to enhance its activity or reduce its toxicity .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from the chemical reactions of this compound include modified aminoglycosides with enhanced antibacterial activity or reduced toxicity. These modifications can involve changes to the sugar moieties or the amino groups on the molecule .
Wissenschaftliche Forschungsanwendungen
Lividomycin B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying aminoglycoside antibiotics and their interactions with bacterial ribosomes . In biology, it is used to study the mechanisms of bacterial resistance to antibiotics . In medicine, this compound is used to treat infections caused by gram-positive and gram-negative bacteria, including tuberculosis . In industry, it is used in the production of other aminoglycoside antibiotics and as a reference standard for quality control .
Wirkmechanismus
Lividomycin B exerts its effects by binding to the bacterial ribosome and interfering with protein synthesis . Specifically, it binds to the A site on the 16S rRNA of the bacterial ribosome, causing misreading of the mRNA and leading to the production of faulty proteins . This ultimately results in the death of the bacterial cell. The molecular targets of this compound include the ribosomal RNA and various ribosomal proteins involved in the translation process .
Vergleich Mit ähnlichen Verbindungen
Lividomycin B is structurally similar to other aminoglycoside antibiotics such as paromomycin, kanamycin, and gentamicin . it is unique in its specific modifications, such as the lack of a hydroxy group at position 3 on the 2-amino-2-deoxyglucopyranosyl moiety . This structural difference can affect its binding affinity and specificity for bacterial ribosomes, making it more effective against certain bacterial strains .
List of Similar Compounds:- Paromomycin
- Kanamycin
- Gentamicin
- Tobramycin
- Neomycin
Eigenschaften
Molekularformel |
C23H45N5O13 |
|---|---|
Molekulargewicht |
599.6 g/mol |
IUPAC-Name |
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,5S,6R)-3-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol |
InChI |
InChI=1S/C23H45N5O13/c24-3-10-15(33)16(34)13(28)22(36-10)40-19-12(5-30)38-23(17(19)35)41-20-14(32)6(25)1-7(26)18(20)39-21-8(27)2-9(31)11(4-29)37-21/h6-23,29-35H,1-5,24-28H2/t6-,7+,8-,9+,10+,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 |
InChI-Schlüssel |
BRSBFYLXCMGALM-CDEWKRIDSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H](C[C@@H]([C@H](O2)CO)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N |
Kanonische SMILES |
C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


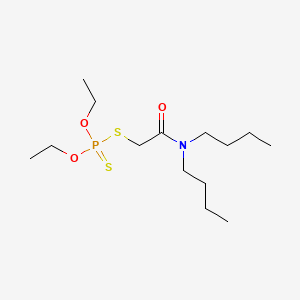
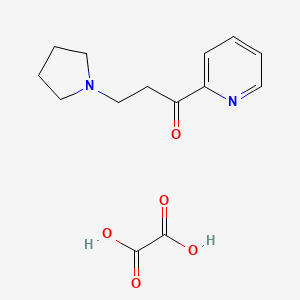
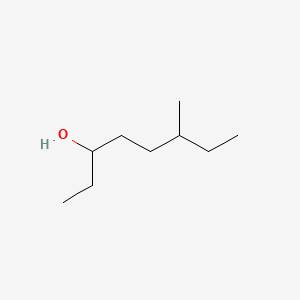
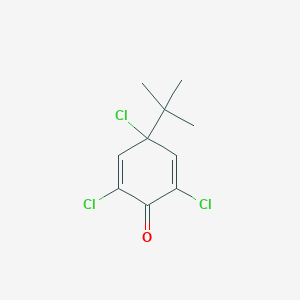
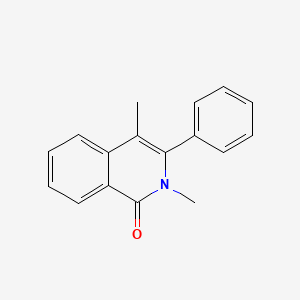
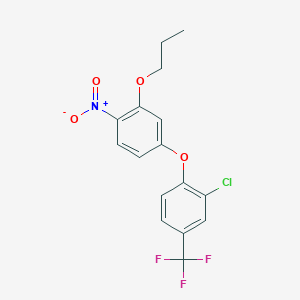
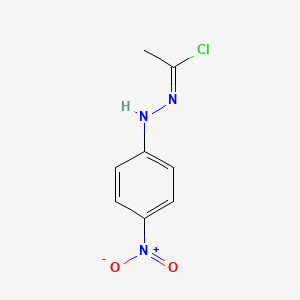
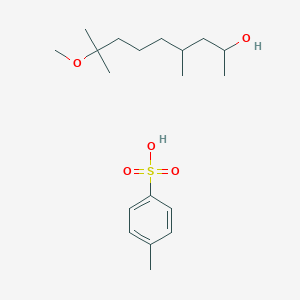
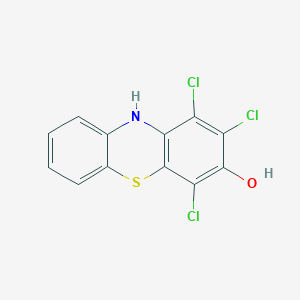
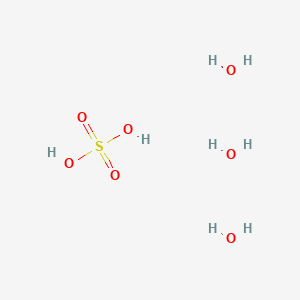

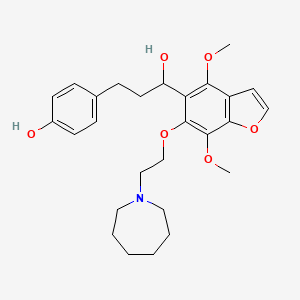
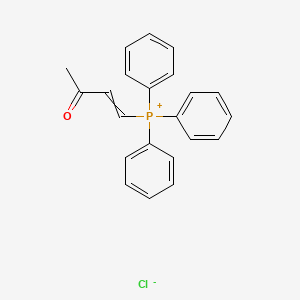
![Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate](/img/structure/B14662493.png)
